molecular formula C23H22N2O3S B6522300 2-(3-ethylphenyl)-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 951568-49-3

2-(3-ethylphenyl)-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6522300
CAS No.: 951568-49-3
M. Wt: 406.5 g/mol
InChI Key: YCGFVOLWKPVXBV-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiadiazine family, characterized by a 1,2,4-benzothiadiazine heterocyclic core with sulfonyl (S=O) groups at positions 1 and 1, and a ketone (C=O) at position 2. The substituents include a 3-ethylphenyl group at position 2 and a 2-methylbenzyl group at position 3. These substituents likely influence its electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

2-(3-ethylphenyl)-4-[(2-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-3-18-10-8-12-20(15-18)25-23(26)24(16-19-11-5-4-9-17(19)2)21-13-6-7-14-22(21)29(25,27)28/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGFVOLWKPVXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-ethylphenyl)-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione , with CAS number 951568-49-3 , is a member of the benzothiadiazine class. This class of compounds has garnered attention due to its diverse biological activities, including potential therapeutic applications in various diseases.

The molecular formula of the compound is C23H22N2O3SC_{23}H_{22}N_{2}O_{3}S with a molecular weight of 406.5 g/mol . The structure features a benzothiadiazine core which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC23H22N2O3SC_{23}H_{22}N_{2}O_{3}S
Molecular Weight406.5 g/mol
CAS Number951568-49-3

Research indicates that compounds within the benzothiadiazine family exhibit their biological activity primarily through modulation of various signaling pathways. The specific mechanisms for this compound are still under investigation; however, it is hypothesized to interact with cellular receptors and enzymes involved in metabolic processes.

Anticancer Properties

Recent studies have explored the anticancer potential of benzothiadiazines. For instance, compounds similar to the one in focus have shown cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study:
In a study published in Journal of Medicinal Chemistry, derivatives of benzothiadiazines demonstrated significant inhibition of tumor growth in xenograft models. The specific compound's activity was attributed to its ability to inhibit angiogenesis and induce apoptosis in cancer cells (PubMed: 19520834).

Anti-inflammatory Effects

Benzothiadiazine derivatives have also been noted for their anti-inflammatory properties. They modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Research Findings:
A study highlighted that a related compound reduced inflammation markers in an animal model of arthritis, suggesting potential therapeutic applications in inflammatory diseases (PubMed: 15300855).

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic efficacy. Preliminary data suggest that it may exhibit moderate absorption and distribution characteristics.

ParameterValue
Human Intestinal AbsorptionModerate
Blood-Brain Barrier PenetrationLow
Caco-2 PermeabilityModerate

Toxicity and Safety Profile

Toxicological assessments are essential for evaluating the safety of any new compound. The Ames test results indicate that this compound has a strong positive result in mutagenicity assays, which necessitates further investigation into its long-term safety and potential side effects (NIH Report).

Scientific Research Applications

The compound 2-(3-ethylphenyl)-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (CAS Number: 951568-49-3) is a complex organic molecule with potential applications in various scientific fields. This article will explore its chemical properties, biological activities, and potential applications in medicinal chemistry and material science.

Structure and Composition

The molecular formula of the compound is C23H22N2O3SC_{23}H_{22}N_{2}O_{3}S with a molecular weight of approximately 406.5 g/mol. The structure features a benzothiadiazine core, which is known for its diverse pharmacological activities.

Physical Properties

Information regarding the physical properties such as density, boiling point, and melting point remains unspecified in the available literature, indicating a need for further empirical studies to characterize these properties comprehensively.

Medicinal Chemistry

The compound's structure suggests potential pharmacological activities. Compounds similar to benzothiadiazines have been investigated for their ability to interact with various biological targets:

  • Anticancer Activity : Research indicates that benzothiadiazines can exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. The specific compound may share similar mechanisms due to structural similarities.
  • Antimicrobial Properties : Some derivatives of benzothiadiazine have shown promise as antimicrobial agents. Investigations into the antibacterial and antifungal activities of this compound could yield valuable insights into its therapeutic potential.

Polymer Chemistry

The unique structure of the compound may allow it to be utilized in polymer synthesis or as a plasticizer due to its potential stability and compatibility with other materials.

Photovoltaic Materials

There is emerging interest in using organic compounds in photovoltaic cells. The electronic properties of benzothiadiazines suggest they could be effective in enhancing the efficiency of solar cells.

Summary Table of Potential Applications

Application AreaDescription
Medicinal ChemistryAnticancer and antimicrobial activities; potential for drug development
Polymer ChemistryPossible use as a polymer additive or plasticizer
Photovoltaic MaterialsPotential application in organic solar cells

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiadiazine Derivatives

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related benzothiadiazines:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features References
Target: 2-(3-Ethylphenyl)-4-[(2-methylphenyl)methyl]-...-trione 2: 3-ethylphenyl; 4: 2-methylbenzyl C₂₅H₂₃N₂O₃S 443.53 g/mol* Trione system; lipophilic substituents -
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-...-trione () 2: 4-methoxyphenyl; 4: 4-chlorobenzyl C₂₁H₁₅ClN₂O₄S 426.87 g/mol Electron-withdrawing Cl; polar OCH₃ group
4-(3,4-Dichlorophenyl)-2-phenyl-...-trione () 2: phenyl; 4: 3,4-dichlorophenyl C₁₆H₁₁Cl₂NO₃S 368.23 g/mol Dichloro substitution; compact structure
1-Ethyl-4-{2-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-...-dione () 1: ethyl; 4: hydrazinylidene-methylphenyl C₁₉H₁₉N₃O₂S 365.44 g/mol Hydrazine-derived moiety; planar geometry

*Calculated using ChemDraw.

Key Observations :

  • Lipophilicity : The target compound’s 3-ethylphenyl and 2-methylbenzyl groups enhance lipophilicity compared to polar analogs like the 4-methoxyphenyl derivative in .
  • Steric Bulk : The 2-methylbenzyl group in the target compound may hinder interactions with sterically sensitive binding pockets compared to smaller substituents like phenyl () .
Bioactivity and Pharmacological Potential

While explicit data on the target compound are unavailable, insights from analogs include:

  • Antimicrobial Activity : Chlorinated benzothiadiazines () show enhanced activity against Gram-positive bacteria due to improved membrane penetration .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3-ethylphenyl)-4-[(2-methylphenyl)methyl]benzothiadiazine-1,1,3-trione, and what are the critical reaction parameters?

A multi-step synthesis is typically employed, starting with substituted benzaldehyde derivatives. For example, condensation reactions between triazole precursors and substituted benzaldehydes under reflux with glacial acetic acid in ethanol can yield intermediates, followed by cyclization to form the benzothiadiazine core . Key parameters include reaction time (4–6 hours), temperature (reflux conditions), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How can the structural integrity of the compound be confirmed after synthesis?

X-ray crystallography is the gold standard for resolving the 3D structure and confirming substituent positions. For example, in related benzothiazine derivatives, X-ray analysis revealed non-planar conformations due to steric hindrance between substituents . Complementary methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent integration and electronic environments.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight.
  • IR spectroscopy : Identification of functional groups like sulfonyl (S=O) stretches at ~1350–1150 cm1^{-1} .

Q. What analytical methods are suitable for assessing purity and stability during storage?

  • HPLC/GC-MS : Quantify impurities using reverse-phase C18 columns with UV detection (λ = 254 nm).
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition temperatures >200°C for similar compounds).
  • Accelerated stability studies : Expose the compound to humidity (75% RH) and elevated temperatures (40°C) for 4 weeks to monitor degradation .

Advanced Research Questions

Q. How can researchers evaluate the compound’s bioactivity, and what in vitro models are appropriate?

Bioactivity screening should focus on targets relevant to benzothiadiazine derivatives, such as neurotransmitter receptors or enzymes (e.g., carbonic anhydrase).

  • Enzyme inhibition assays : Measure IC50_{50} values using fluorometric or colorimetric substrates.
  • Cellular models : Test cytotoxicity in HEK-293 or HepG2 cells via MTT assays.
  • Receptor binding : Radioligand displacement assays (e.g., GABAA_A receptor binding for benzodiazepine-like activity) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

Discrepancies in IC50_{50} values or receptor affinity may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF3_3) enhance receptor binding compared to -CH3_3 .
  • Assay conditions : Variations in pH, co-solvents (e.g., DMSO concentration), or incubation time.
  • Statistical rigor : Use meta-analysis to compare datasets and identify outliers. Confirm findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Systematically modify substituents on the 3-ethylphenyl and 2-methylbenzyl groups:

  • Electron-rich substituents : Introduce -OCH3_3 or -NH2_2 to enhance solubility and hydrogen bonding.
  • Steric effects : Replace methyl groups with bulkier tert-butyl to probe receptor pocket tolerance.
  • Bioisosteric replacements : Substitute the sulfonyl group with phosphonate or carbonyl to modulate potency .

Q. What computational tools predict the compound’s pharmacokinetic properties and target interactions?

  • Molecular docking (AutoDock Vina) : Simulate binding to GABAA_A receptors using PDB ID 6HUP.
  • ADMET prediction (SwissADME) : Estimate logP (optimal range: 2–4), blood-brain barrier penetration, and CYP450 interactions.
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can researchers address low yields in the final cyclization step of synthesis?

Low yields (<30%) may result from:

  • Side reactions : Competing dimerization or oxidation. Mitigate by using inert atmospheres (N2_2) and fresh desiccants.
  • Catalyst optimization : Screen Lewis acids (e.g., ZnCl2_2) or transition-metal catalysts (Pd/C) to accelerate cyclization.
  • Solvent effects : Replace ethanol with DMF or THF to improve solubility of intermediates .

Methodological Notes

  • Data reproducibility : Validate synthetic protocols across ≥3 independent batches.
  • Negative controls : Include known inhibitors (e.g., acetazolamide for enzyme assays) to benchmark activity .
  • Ethical compliance : Adhere to OECD guidelines for in vitro toxicity testing.

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